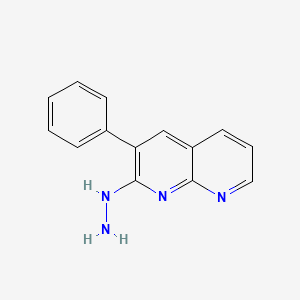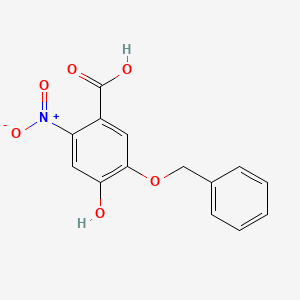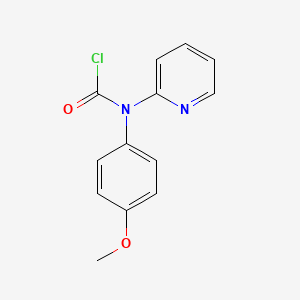![molecular formula C26H16Cl2O2S B12564291 [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] CAS No. 167406-92-0](/img/structure/B12564291.png)
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] is a complex organic compound characterized by its unique structure, which includes sulfanediyl and phenylene groups linked to chlorophenyl methanone units
準備方法
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,1-phenylene diisothiocyanate with 2-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] can be compared with similar compounds such as:
4-Chloro-4’-hydroxybenzophenone: This compound shares structural similarities but lacks the sulfanediyl linkage.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Although structurally different, it is used in similar applications, particularly in the synthesis of complex molecules. The uniqueness of [Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone] lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
167406-92-0 |
|---|---|
分子式 |
C26H16Cl2O2S |
分子量 |
463.4 g/mol |
IUPAC名 |
[4-[4-(2-chlorobenzoyl)phenyl]sulfanylphenyl]-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C26H16Cl2O2S/c27-23-7-3-1-5-21(23)25(29)17-9-13-19(14-10-17)31-20-15-11-18(12-16-20)26(30)22-6-2-4-8-24(22)28/h1-16H |
InChIキー |
OUNJSNDGBHCRDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=O)C4=CC=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol](/img/structure/B12564212.png)
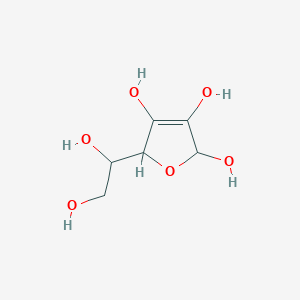
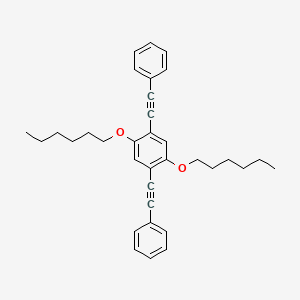
![Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-](/img/structure/B12564217.png)
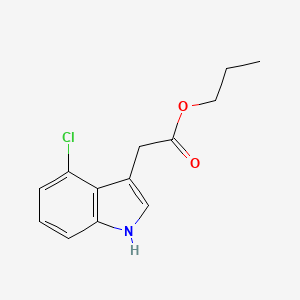
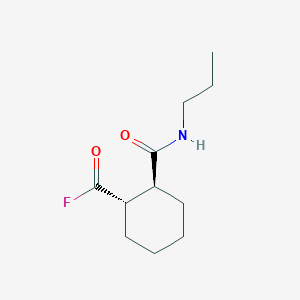
![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)
![6-Methyl-2,3-dihydro-4H-[1,2,4]triazino[4,3-c]quinazolin-4-one](/img/structure/B12564234.png)
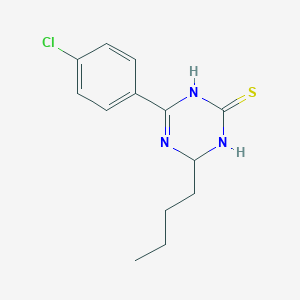
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)
